4-Amino-2-(2-methylcyclopropyl)butan-2-ol
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Overview
Description
4-Amino-2-(2-methylcyclopropyl)butan-2-ol is an organic compound with the molecular formula C8H17NO. It is a derivative of butanol, featuring an amino group and a cyclopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-methylcyclopropyl)butan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopropylamine with butanone, followed by reduction and subsequent purification steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(2-methylcyclopropyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the cyclopropyl ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .
Scientific Research Applications
4-Amino-2-(2-methylcyclopropyl)butan-2-ol has several scientific research applications, including:
Pharmaceutical Synthesis: It is used as a reagent in the synthesis of pharmaceutical compounds, particularly tyrosine kinase inhibitors.
Biological Studies: The compound is studied for its potential biological activities and interactions with various enzymes and receptors.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2-methylcyclopropyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the cyclopropyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylbutan-2-ol: A similar compound with a simpler structure, lacking the cyclopropyl group.
2-Amino-3-methylbutanol: Another related compound with different substitution patterns on the butanol backbone.
Uniqueness
4-Amino-2-(2-methylcyclopropyl)butan-2-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-amino-2-(2-methylcyclopropyl)butan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-6-5-7(6)8(2,10)3-4-9/h6-7,10H,3-5,9H2,1-2H3 |
InChI Key |
KMIYQMBIEVPRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(C)(CCN)O |
Origin of Product |
United States |
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